![molecular formula C8H7BrN4O B12091316 3-Amino-5-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxamide CAS No. 1199590-78-7](/img/structure/B12091316.png)
3-Amino-5-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxamide
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-2-carboxamide, 3-amino-5-bromo- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in disease pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide, 3-amino-5-bromo- typically involves multi-step organic reactions. One common method includes the bromination of 1H-pyrrolo[2,3-b]pyridine followed by the introduction of an amino group and subsequent carboxamide formation. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide, and the reactions are typically carried out under controlled temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide, 3-amino-5-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
- Substituted derivatives with various functional groups.
- Oxidized or reduced forms of the compound.
Scientific Research Applications
Cancer Therapy
Research has demonstrated that derivatives of pyrrolo[2,3-b]pyridine compounds, including 3-amino-5-bromo variants, exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFRs). The abnormal activation of FGFRs is implicated in various tumors, making these compounds attractive for cancer therapy.
Case Study : A study reported that a derivative of this compound showed IC50 values of 7 nM for FGFR1, indicating strong potential as an anticancer agent. The compound was effective in inhibiting the proliferation and inducing apoptosis in breast cancer cells (4T1) while also reducing their migration and invasion capabilities .
Kinase Inhibition
The compound has been investigated for its role as an inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK1). SGK1 is involved in several cellular processes, including cell survival and proliferation. Inhibiting this kinase could provide therapeutic benefits in conditions such as cancer and metabolic disorders.
Research Findings : In vitro studies have shown that pyrrolo[2,3-b]pyridine derivatives can effectively inhibit SGK1 activity, suggesting their potential use in treating diseases associated with abnormal SGK1 signaling .
Synthesis and Derivatives
The synthesis of 3-amino-5-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxamide involves several chemical reactions, including Suzuki coupling and bromination processes. These methods allow for the modification of the compound to enhance its biological activity.
Synthesis Method | Reagents Used | Yield (%) |
---|---|---|
Suzuki Coupling | Phenylboronic acid | 87% |
Bromination | NBS or Br₂ | Variable |
Potential for Drug Development
Due to its promising biological activities, this compound is being considered for further development into therapeutic agents. Its low molecular weight and ability to inhibit key signaling pathways make it a suitable candidate for optimization in drug design.
Mechanism of Action
The compound exerts its effects by binding to specific molecular targets, such as enzymes and receptors, thereby inhibiting their activity. For example, it may inhibit fibroblast growth factor receptors, which play a role in cell proliferation and migration . The binding typically involves interactions with the active site of the target protein, leading to the disruption of normal cellular functions.
Comparison with Similar Compounds
- 1H-Pyrrolo[2,3-b]pyridine derivatives with different substituents.
- Other heterocyclic compounds with similar structural motifs.
Uniqueness: 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide, 3-amino-5-bromo- is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other similar compounds. Its ability to selectively inhibit certain enzymes makes it a valuable compound in drug discovery and development .
Biological Activity
3-Amino-5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide is a derivative of the pyrrolo[2,3-b]pyridine family, which has garnered attention due to its potential biological activities. This compound exhibits promising pharmacological properties, particularly in the inhibition of phosphodiesterase 4B (PDE4B) and fibroblast growth factor receptors (FGFRs), making it a candidate for therapeutic applications in inflammatory diseases and cancer.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C8H7BrN4O
- Molecular Weight : 241.07 g/mol
- CAS Number : 1222175-20-3
This structure features a bromine atom at the 5-position of the pyrrolo ring, which is crucial for its biological activity.
1. Inhibition of Phosphodiesterase 4B (PDE4B)
Recent studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridine, including this compound, act as selective inhibitors of PDE4B. This enzyme plays a significant role in the regulation of inflammatory processes by hydrolyzing cyclic adenosine monophosphate (cAMP).
Key Findings:
- IC50 Values : The compound exhibited an IC50 value in the low micromolar range against PDE4B, indicating potent inhibitory activity. For example, a related compound showed an IC50 of 0.8 μM for PDE4B inhibition .
- Inhibition of TNF-α Release : In vitro studies revealed that this compound significantly inhibited the release of tumor necrosis factor-alpha (TNF-α) from macrophages exposed to pro-inflammatory stimuli such as lipopolysaccharide .
2. Anti-Cancer Activity
The compound has also been evaluated for its anti-cancer properties, particularly against breast cancer cell lines.
Case Study:
A related pyrrolo[2,3-b]pyridine derivative demonstrated:
- FGFR Inhibition : Potent inhibition against FGFR1–3 with IC50 values ranging from 7 to 712 nM.
- Cell Proliferation and Apoptosis : Induced apoptosis in breast cancer 4T1 cells and inhibited their migration and invasion .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by various structural modifications. The presence of the amino group at the 3-position and bromine at the 5-position are critical for maintaining potency against PDE4B.
Compound | IC50 (μM) | Target |
---|---|---|
11h | 0.8 | PDE4B |
4h | <0.01 | FGFR1 |
<0.01 | FGFR2 | |
<0.01 | FGFR3 |
Properties
CAS No. |
1199590-78-7 |
---|---|
Molecular Formula |
C8H7BrN4O |
Molecular Weight |
255.07 g/mol |
IUPAC Name |
3-amino-5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C8H7BrN4O/c9-3-1-4-5(10)6(7(11)14)13-8(4)12-2-3/h1-2H,10H2,(H2,11,14)(H,12,13) |
InChI Key |
NIGFOJRFESNDTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=C(N2)C(=O)N)N)Br |
Origin of Product |
United States |
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